1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines a pyrimidine ring, a triazole ring, and a piperidine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide typically involves multiple steps, including the formation of the pyrimidine and triazole rings, followed by their coupling with the piperidine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired bonds under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or triazole rings using reagents like sodium azide or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or halogenated derivatives.
Scientific Research Applications
1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have shown potent anticancer activities.
2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one: This compound shares the pyrimidine ring and has been studied for its potential therapeutic effects.
Uniqueness
1-(pyrimidin-2-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide is unique due to its combination of three distinct rings, which provides a versatile scaffold for various chemical modifications and biological activities. This structural complexity allows for a wide range of applications in different fields of research .
Properties
Molecular Formula |
C18H19N7O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
1-pyrimidin-2-yl-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C18H19N7O/c26-17(14-5-2-9-25(11-14)18-19-7-3-8-20-18)23-15-6-1-4-13(10-15)16-21-12-22-24-16/h1,3-4,6-8,10,12,14H,2,5,9,11H2,(H,23,26)(H,21,22,24) |
InChI Key |
BPCBPBJVOKSBCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CC=N2)C(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.